molecular formula C19H28ClNO3 B593207 3,4-Methylenedioxy PV9 (hydrochloride) CAS No. 24646-40-0

3,4-Methylenedioxy PV9 (hydrochloride)

Cat. No. B593207
CAS RN: 24646-40-0
M. Wt: 353.9
InChI Key: PYKXCYXCXKRYNZ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxy PV9 (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone . The physiological and toxicological properties of this compound are not known . This product is intended for research and forensic applications .


Molecular Structure Analysis

The molecular formula of 3,4-Methylenedioxy PV9 (hydrochloride) is C19H28ClNO3 . Its molecular weight is 353.9 g/mol . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride . The InChI is InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Methylenedioxy PV9 (hydrochloride) include a molecular weight of 353.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 8, an exact mass of 353.1757714 g/mol, a monoisotopic mass of 353.1757714 g/mol, a topological polar surface area of 38.8 Ų, a heavy atom count of 24, and a complexity of 381 .

Scientific Research Applications

  • Al(III)-Selective Electrode Development : A study by Yari, Darvishi, and Shamsipur (2006) discusses the use of a xanthone derivative in the development of a polyvinylchloride (PVC) membrane electrode for aluminum(III) ions. This demonstrates the potential application of similar chemical structures in the development of selective electrodes for metal ions (Yari, Darvishi, & Shamsipur, 2006).

  • Organic Solar Cells Enhancement : Jeon, Yook, and Lee (2009) used a hydrophobic fluorinated polymer material as an interlayer in organic solar cells, which led to improved power conversion efficiency. The study highlights the role of such materials in enhancing solar cell performance (Jeon, Yook, & Lee, 2009).

  • Quantum-Chemical and NMR Studies : A paper by Zapata-Torres et al. (2008) focuses on the structural analysis of a similar compound, MDMA, using NMR and X-ray diffraction. This type of research is critical in understanding the molecular conformation and potential applications of related compounds (Zapata-Torres et al., 2008).

  • Synthesis of Methylenedioxy Phenol : Yu (2006) describes the synthesis process of 3,4-Methylenedioxy phenol, an antioxidant and drug intermediate. Such research provides insight into the synthetic pathways and potential pharmaceutical applications of related compounds (Yu, 2006).

  • Metformin Hydrochloride Release from Hydrogels : A study by Martínez-Gómez et al. (2017) examines the encapsulation and release of metformin hydrochloride from sodium alginate/polyvinyl alcohol hydrogels. This research indicates the potential use of related hydrochloride compounds in drug delivery systems (Martínez-Gómez et al., 2017).

  • Analysis of 3,4-Methylenedioxy-N-methylamphetamine (MDMA) : A study by Lee et al. (1999) uses solid-state NMR spectroscopy to analyze MDMA hydrochloride. This type of analysis is crucial for understanding the properties and potential applications of structurally related compounds (Lee et al., 1999).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKXCYXCXKRYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342975
Record name 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24646-40-0
Record name 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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